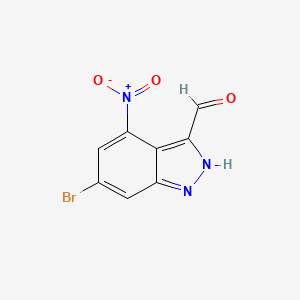

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Descripción general

Descripción

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitro-1H-indazole followed by formylation at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) undergoes selective oxidation under controlled conditions:

- Carboxylic acid formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the aldehyde to a carboxylic acid (-COOH) . This reaction is pH-dependent, with optimal yields achieved at pH ≤ 2.

Example :

Reduction Reactions

The aldehyde and nitro groups are susceptible to reduction:

- Aldehyde to alcohol : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol (-CH₂OH) at 0–25°C . Lithium aluminum hydride (LiAlH₄) achieves similar results but requires anhydrous conditions.

- Nitro to amine : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in HCl reduces the nitro group (-NO₂) to an amine (-NH₂) .

Example :

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with electron-rich nucleophiles:

- Amino substitution : Reaction with amines (e.g., NH₃, alkylamines) in the presence of a base (e.g., K₂CO₃) replaces bromine with an amino group .

- Thiol substitution : Thiols (RSH) in DMF at 80–100°C yield thioether derivatives .

Table 1: Substitution Reactions

Condensation Reactions

The aldehyde participates in condensation reactions to form Schiff bases or hydrazones:

- Schiff base formation : Reaction with primary amines (R-NH₂) in ethanol yields imines .

- Hydrazone formation : Hydrazines (e.g., NH₂NH₂) form hydrazones, useful in coordination chemistry .

Example :

Nitro Group Reactivity

The nitro group’s electron-withdrawing nature activates the ring for electrophilic substitution but can also be reduced or displaced:

- Reduction to amine : As noted in Section 2, nitro-to-amine reduction is a key pathway .

- Ring functionalization : Directed ortho-metalation (DoM) using LDA enables introduction of substituents at position 5 .

Comparative Reactivity Insights

Studies on analogous compounds reveal:

- The nitro group deactivates the indazole ring, slowing electrophilic substitution but enhancing SNAr at the bromine site .

- The aldehyde group’s reactivity is comparable to benzaldehyde, though steric hindrance from the indazole ring may moderate reaction rates .

Table 2: Functional Group Reactivity Hierarchy

| Functional Group | Reactivity | Common Transformations |

|---|---|---|

| Aldehyde (-CHO) | High | Oxidation, reduction, condensation |

| Bromine (-Br) | Moderate | SNAr with amines/thiols |

| Nitro (-NO₂) | Low | Reduction to -NH₂ |

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential in the development of drugs targeting various diseases, particularly cancer and inflammation. Research indicates that derivatives of indazole, including this compound, have demonstrated antitumor activity and are being explored for their efficacy against specific cancer cell lines .

Antitumor Activity:

Indazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression. For instance, compounds derived from indazole scaffolds have displayed potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are often implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications at the 4 and 6 positions of the indazole ring significantly influence biological activity, enhancing its potential as a therapeutic agent .

Biochemical Research

Enzyme Inhibition Studies:

This compound is utilized in biochemical research to study enzyme inhibition mechanisms. It has been involved in investigations related to various enzymes, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response regulation and tumor immune evasion. Compounds similar to this compound have shown promising IDO inhibitory activities, highlighting their potential in immunotherapy .

Targeted Therapy Development:

The compound's ability to interact with specific biological targets makes it a valuable tool for developing targeted therapies. Researchers are examining its effects on cellular pathways involved in disease progression, aiming to design more effective treatment strategies .

Material Science

Polymer Formulations:

In material science, this compound can be incorporated into polymer formulations to enhance material properties. Its unique chemical structure allows for modifications that can improve the mechanical and thermal stability of polymers used in various applications, including coatings and adhesives .

Fluorescent Probes

Biological Imaging:

The compound serves as a crucial building block for synthesizing fluorescent probes used in biological imaging and diagnostics. These probes are essential for visualizing cellular processes and understanding disease mechanisms at a molecular level .

Organic Synthesis

Versatile Reagent:

As a versatile reagent in organic synthesis, this compound facilitates the construction of complex molecules efficiently. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential biological activity .

Case Studies

Several studies have highlighted the efficacy of indazole derivatives in various applications:

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the nitro group, affecting its reactivity and applications.

4-Nitro-1H-indazole-3-carbaldehyde:

6-Bromo-4-amino-1H-indazole-3-carbaldehyde: Reduction product of the nitro compound, with different biological activities.

Uniqueness

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.

Actividad Biológica

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features which include a bromine atom at the 6-position, a nitro group at the 4-position, and an aldehyde functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is with a molecular weight of approximately 270.04 g/mol. Its structure allows for various chemical modifications, which enhance its reactivity and biological activity.

The biological activity of this compound is believed to stem from several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function and impacting various signaling pathways.

- Halogen Bonding : The presence of the bromine atom may facilitate halogen bonding interactions, enhancing binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Several studies have reported its efficacy as an anticancer agent. For example:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibits tumor growth in various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The growth inhibitory concentration (GI50) values were found to be in the low micromolar range, indicating potent activity against these cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Pathogen Inhibition : It has shown promising results against a range of pathogens, suggesting potential applications in treating infections. Specific studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-1H-indazole-4-carboxaldehyde | Bromine at the 6-position | Lacks nitro group; different reactivity profile |

| 4-Nitro-1H-indazole-3-carbaldehyde | Nitro group on indazole structure | Does not contain bromine or aldehyde |

| 6-Bromo-4-amino-1H-indazole-3-carbaldehyde | Reduction product of nitro compound | Exhibits different biological activities |

This table highlights how the combination of functional groups in this compound contributes to its distinct reactivity and potential applications in medicinal chemistry.

Case Studies

Recent studies have explored the biological activity of this compound in detail:

- Anticancer Efficacy : A study published in Molecules reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics .

- Antimicrobial Activity : Research highlighted its effectiveness against Plasmodium falciparum, where it demonstrated IC50 values significantly lower than traditional treatments, suggesting potential as a new antimalarial agent .

Propiedades

IUPAC Name |

6-bromo-4-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBOPKMSYVDVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646310 | |

| Record name | 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-61-6 | |

| Record name | 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.